molecular formula C19H19FN2O2 B4507637 2-(6-fluoro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4507637
M. Wt: 326.4 g/mol
InChI Key: DGXDFGZPBGMQCX-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.14305602 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The metabolism of chloroacetamide herbicides like acetochlor and metolachlor has been extensively studied in both human and rat liver microsomes. These studies reveal complex metabolic activation pathways leading to carcinogenic compounds. For instance, acetochlor is metabolized to CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), an important intermediate in the pathway leading to the DNA-reactive dialkylbenzoquinone imine. This research helps understand the biotransformation and potential risks associated with chloroacetamide herbicides (Coleman et al., 2000).

Different Spatial Orientations of Amide Derivatives

The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and its salts demonstrates the structural versatility of amide derivatives in forming tweezer-like geometries and channel-like structures through self-assembly. This research is vital for understanding how the spatial orientation of amide derivatives can influence their interaction with anions, potentially impacting their pharmacological or material science applications (Kalita & Baruah, 2010).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

The synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) offers insights into the development of new therapeutic agents for treating diabetes. These compounds have shown significant PTP1B inhibitory activity and correlated well with in vivo antidiabetic activity, demonstrating the potential of acetamide derivatives in drug discovery (Saxena et al., 2009).

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of potent antiallergic compounds. These studies have provided valuable information on the structure-activity relationship of acetamide derivatives, identifying compounds with significant potency against histamine release, a critical factor in allergic reactions (Menciu et al., 1999).

Soil Reception and Activity of Herbicides

Investigations into the interaction of chloroacetamide herbicides like acetochlor with agricultural environments, including the effect of wheat straw mulch and irrigation on their soil reception and herbicidal activity, are crucial for optimizing the use of these compounds in agriculture. Such studies help in understanding how agricultural practices influence the efficacy and environmental impact of herbicides (Banks & Robinson, 1986).

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-24-18-5-3-2-4-15(18)8-10-21-19(23)13-22-11-9-14-6-7-16(20)12-17(14)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXDFGZPBGMQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.